![molecular formula C12H13N3O2 B2601716 ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate CAS No. 126800-24-6](/img/structure/B2601716.png)
ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C12H13N3O2 . It is a derivative of 1H-1,2,3-triazole, a class of compounds that have been extensively studied due to their wide range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of related 1H-1,2,3-triazole-4-carboxylic acids, including the formation of ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, has been achieved through a two-step process starting from 1-azido-4-ethoxybenzene. Another study reported the synthesis of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .Chemical Reactions Analysis
1H-1,2,3-triazole derivatives have been reported to exhibit various biological activities, including cytotoxic activity against cancer cell lines . The triazole moiety is known to actively contribute to these activities .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, the core structure of “ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used extensively in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . They contribute to the development of new materials with improved properties and performance.
Supramolecular Chemistry
1,2,3-Triazoles are also used in supramolecular chemistry . Their strong dipole moment and hydrogen bonding ability make them suitable for creating complex structures .
Bioconjugation and Chemical Biology
1,2,3-Triazoles are used in bioconjugation and chemical biology . They can be used to link biomolecules together, enabling the study of biological systems in a more detailed way .
Fluorescent Imaging and Materials Science
Lastly, 1,2,3-triazoles have applications in fluorescent imaging and materials science . They can be used to create fluorescent probes for imaging, and their unique properties make them useful in the development of new materials .
Future Directions
The future directions for the study of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate and related compounds could include further exploration of their biological activities, such as their potential as anticancer agents . Additionally, the development of more efficient synthesis methods and the study of their physical and chemical properties could also be areas of future research.
Mechanism of Action
Target of Action
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has been studied for its potential biological activities . .
Mode of Action
It is known that triazole derivatives can interact with various biological targets through different types of interactions such as electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
It’s worth noting that triazole derivatives have been found to exhibit neuroprotective and anti-inflammatory properties, suggesting that they may influence pathways related to inflammation and neuronal protection .
Result of Action
It’s worth noting that triazole derivatives have been found to exhibit neuroprotective and anti-inflammatory properties .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
ethyl 1-benzyltriazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-9-15(14-13-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATUHLOREXQBLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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